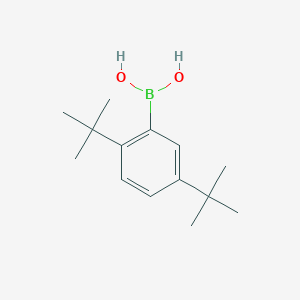

(2,5-Di-tert-butylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,5-Di-tert-butylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of (2,5-Di-tert-butylphenyl)boronic acid typically involves the reaction of 2,5-di-tert-butylbromobenzene with a boron-containing reagent. One common method includes the following steps :

Reaction with n-Butyllithium: 2,5-Di-tert-butylbromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium is then added dropwise to form the corresponding lithium intermediate.

Addition of Triisopropyl Borate: The lithium intermediate is reacted with triisopropyl borate at -78°C, followed by gradual warming to room temperature.

Hydrolysis: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried, concentrated, and purified to obtain this compound as a white solid.

Chemical Reactions Analysis

(2,5-Di-tert-butylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.

Esterification: The boronic acid group can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Scientific Research Applications

(2,5-Di-tert-butylphenyl)boronic acid has a wide range of applications in scientific research, including:

Organic Synthesis: It is widely used in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science.

Fluorescent Probes: It has been used to prepare fluorescent probes for studying boronate esters and other boron-containing compounds.

Nanoparticle Synthesis: The compound has been utilized to prepare nanoparticles of various sizes for studying emission properties.

Mechanism of Action

The mechanism of action of (2,5-Di-tert-butylphenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

(2,5-Di-tert-butylphenyl)boronic acid can be compared with other boronic acids such as:

Phenylboronic Acid: Lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions.

3,5-Di-tert-butylphenylboronic Acid: Similar structure but with tert-butyl groups at different positions, affecting its reactivity and steric properties.

4-Formylphenylboronic Acid: Contains a formyl group, which introduces different electronic properties and reactivity.

The unique steric and electronic properties of this compound make it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and mild conditions.

Biological Activity

(2,5-Di-tert-butylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.

Structural Characteristics

- Molecular Formula : C₁₄H₂₃BO₂

- Molecular Weight : Approximately 234.14 g/mol

- Structure : The compound features a boronic acid functional group attached to a phenyl ring with two tert-butyl substituents at the 2 and 5 positions. This unique structure contributes to its chemical reactivity and potential applications in medicinal chemistry and materials science.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but several key interactions have been documented:

- Enzyme Interactions : Boronic acids, including this compound, are known to interact with various biomolecules such as enzymes and receptors. They can inhibit proteasome activity, which is significant in cancer therapy due to their ability to modulate cellular pathways .

- Fluorescent Properties : The compound exhibits fluorescent properties that make it suitable for use as a probe in biological imaging applications. Its ability to selectively bind to certain biomolecules through reversible covalent interactions enhances its potential in drug design and delivery systems.

1. Inhibition of Proteasome Activity

A study highlighted the role of boronic acids as proteasome inhibitors. Specifically, it was found that certain boronic acid derivatives could halt cell cycle progression at the G2/M phase in U266 cells, leading to growth inhibition in cancer cells. This suggests that this compound may share similar mechanisms of action .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition |

| This compound | TBD | Potential proteasome inhibition |

2. Selectivity for Biomolecules

Research indicates that this compound can selectively bind to certain biomolecules. This selectivity is crucial for developing targeted therapies and understanding its role in glycomics research due to its ability to form complexes with sugars.

3. Antimicrobial Activity

Boronic acids have shown promise as antibacterial agents. A comparative study of various boronic acid derivatives demonstrated their effectiveness against resistant strains of bacteria by inhibiting class C β-lactamases. It was noted that modifications at specific positions enhanced binding affinity and antimicrobial efficacy .

| Compound | Target | Ki (µM) |

|---|---|---|

| Compound A | Class C β-lactamases | 0.004 |

| Compound B | Class C β-lactamases | 0.008 |

Properties

IUPAC Name |

(2,5-ditert-butylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9,16-17H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKLXYSLUFNZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.